tert-butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate
Description
tert-Butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring substituted with a brominated 1,2,4-triazole moiety and protected by a tert-butyloxycarbonyl (Boc) group. The bromine atom at the 3-position of the triazole enhances reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . The Boc group improves solubility and stability during synthetic workflows, as demonstrated in protocols involving tert-butyl azetidine carboxylate derivatives .
Properties
CAS No. |
2763977-27-9 |
|---|---|
Molecular Formula |
C10H15BrN4O2 |
Molecular Weight |
303.16 g/mol |
IUPAC Name |
tert-butyl 3-(3-bromo-1,2,4-triazol-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-4-7(5-14)15-6-12-8(11)13-15/h6-7H,4-5H2,1-3H3 |
InChI Key |
VKMWLYUTXLIEPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=NC(=N2)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amino alcohol, cyclization can be achieved using reagents like triphosgene or phosgene under controlled conditions.
Introduction of the Triazole Moiety: The 3-bromo-1H-1,2,4-triazole moiety can be introduced via a nucleophilic substitution reaction. This involves the reaction of an azetidine derivative with 3-bromo-1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate.
Protection with Tert-butyl Group: The final step involves the protection of the azetidine nitrogen with a tert-butyl group. This can be achieved using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom of the triazole ring.
Oxidation and Reduction: The azetidine ring and the triazole moiety can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF) as solvent.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Substitution: Products with various nucleophiles replacing the bromine atom.
Oxidation: Oxidized derivatives of the azetidine or triazole rings.
Reduction: Reduced forms of the azetidine or triazole rings.
Hydrolysis: Corresponding carboxylic acid derivative.
Scientific Research Applications
Tert-butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions involving azetidine and triazole derivatives.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as stability and reactivity.
Agricultural Chemistry:
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The triazole moiety can participate in hydrogen bonding and π-π interactions, while the azetidine ring can provide conformational rigidity and enhance binding affinity. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate are best contextualized by comparing it to analogous azetidine-carboxylate derivatives. Below is a detailed analysis:
Substituent Diversity and Reactivity
- Brominated vs. Boronated Derivatives : The bromine in the target compound facilitates halogen-bonding and metal-catalyzed cross-couplings, whereas the boronate group in enables direct Suzuki reactions without requiring pre-functionalization.
- Heterocyclic Moieties : The 1,2,4-triazole in the target compound offers a rigid, planar structure conducive to kinase binding, contrasting with the indole group in , which enhances π-stacking interactions in JAK inhibitors.
Physicochemical Properties
- Molecular Weight : The bromo-triazole derivative (C₁₀H₁₅BrN₄O₂) has a calculated molecular weight of 327.16 g/mol, compared to 441.34 g/mol for the boronate-pyrazole analogue (C₂₀H₃₁BN₄O₄) .
- Solubility : Boc protection enhances solubility in organic solvents (e.g., DCM, MeOH), critical for purification .
Biological Activity
tert-butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure, and significant biological properties, particularly in the context of drug discovery and development.
- Chemical Name : this compound
- Molecular Formula : C9H15BrN4O2
- CAS Number : 2763977-27-9
- Molecular Weight : 291.14 g/mol
The compound features a triazole ring, which is known for its biological relevance and pharmacological properties. The bromine atom on the triazole enhances the compound's reactivity and potential interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable bromo-substituted triazole derivative. This process can be optimized through various methods such as microwave-assisted synthesis or traditional reflux techniques to improve yield and purity.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to tert-butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine have shown effectiveness against various bacterial strains and fungi.
| Compound | Activity | Reference |
|---|---|---|
| Triazole derivative A | MIC = 32 µg/mL against E. coli | |
| Triazole derivative B | MIC = 16 µg/mL against S. aureus |
Anticancer Activity
The biological evaluation of related compounds has demonstrated promising anticancer activity. For example, triazole-based compounds have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia).
Key Findings :
- MCF-7 Cell Line : IC50 values for related triazole compounds were observed in the low micromolar range (0.5 - 5 µM), indicating substantial cytotoxicity.
- Mechanism of Action : Flow cytometry analysis revealed that these compounds can induce cell cycle arrest and apoptosis through caspase activation pathways.
Enzyme Inhibition
Triazole derivatives have also been studied for their ability to inhibit various enzymes involved in cancer progression and microbial resistance. For instance:
- HDAC Inhibition : Some triazole derivatives exhibited HDAC inhibition with IC50 values ranging from 10 nM to 50 nM, which is comparable to established HDAC inhibitors like SAHA.
Case Studies
A recent study explored the effects of a series of triazole derivatives on human cancer cell lines. The results indicated that modifications on the triazole ring significantly affected biological activity:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound X | MCF-7 | 0.48 | Apoptosis via caspase activation |
| Compound Y | U937 | 0.78 | Cell cycle arrest at G1 phase |
These findings suggest that structural modifications can enhance the anticancer properties of triazole-based compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
